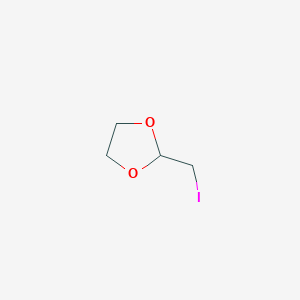
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a pyrazole ring, which is further connected to a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole ring and the carboxylic acid group. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a similar carbene precursor. The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone. Finally, the carboxylic acid group can be introduced through oxidation of an appropriate precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and automated systems for the subsequent reactions. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can yield alcohols. Substitution reactions on the pyrazole ring can yield a variety of substituted pyrazole derivatives.
科学研究应用
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further affecting the compound’s activity .
相似化合物的比较
Similar Compounds
1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid: Similar structure but lacks the cyclopropyl group on the pyrazole ring.
1-[4-(trifluoromethyl)-1H-pyrazol-1-yl]cyclopropane-1-carboxylic acid: Contains a trifluoromethyl group instead of a cyclopropyl group.
Uniqueness
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
1-(4-cyclopropylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(3-4-10)12-6-8(5-11-12)7-1-2-7/h5-7H,1-4H2,(H,13,14) |
InChI 键 |
JESYEEMRQNGBBP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CN(N=C2)C3(CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


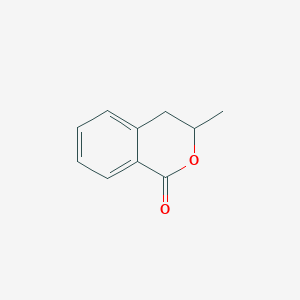

![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
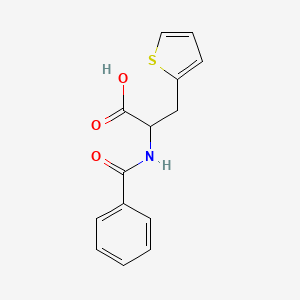

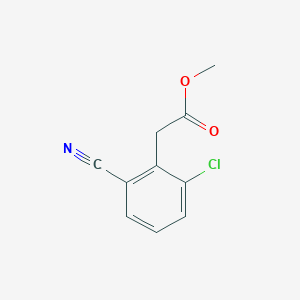

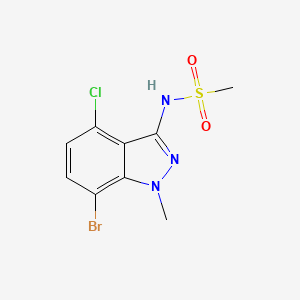
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
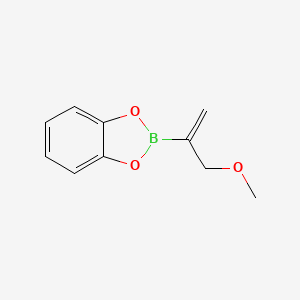
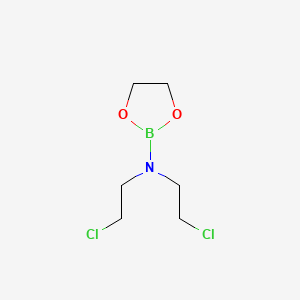
![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)
![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
